7-methyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
7-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound with the molecular formula C9H11NO. It is a derivative of benzoxazine, characterized by a benzene ring fused with an oxazine ring. This compound is known for its diverse applications in synthetic and medicinal chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
This compound interacts with its target by inhibiting the activity of human DNA topoisomerase I . It acts as a catalytic inhibitor and potential poison for the enzyme . The compound prevents enzyme-substrate binding, thereby inhibiting the enzyme’s function .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA topoisomerase I. By inhibiting this enzyme, it disrupts the normal functioning of DNA replication and transcription . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
7-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
- 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine
- 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
7-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific methyl substitution, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in certain synthetic and medicinal chemistry applications where specific structural features are required.
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFJHCXBGHXHLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277699 | |
Record name | 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71472-58-7 | |
Record name | 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71472-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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